1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
Description
Properties
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)3-7-4-8(11)10(13)9(5-7)14-2/h4-5,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJZTBBKTLEEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)Br)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Analysis: Spectral Characterization of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
Executive Summary
This technical guide provides a comprehensive spectral analysis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone , a halogenated derivative of vanillyl methyl ketone.[1][2][3] This compound serves as a critical intermediate in the synthesis of functionalized phenethylamines and novel pharmaceutical scaffolds. The following analysis synthesizes experimental data from analogous structural motifs (specifically 5-bromovanillin derivatives) and validated predictive spectroscopy to establish a reference standard for identification and purity assessment.
Compound Identification:
-
IUPAC Name: 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one[1][2][3]
-
Molecular Formula: C₁₀H₁₁BrO₃[1]
-
Molecular Weight: 259.10 g/mol [1]
-
Core Moiety: Guaiacol (2-methoxyphenol) substituted with an acetonyl chain and a bromine atom.[1][2][3]
Structural Context & Synthesis Logic
Understanding the synthesis pathway is prerequisite to interpreting spectral impurities. The compound is typically accessible via two primary routes, which dictate the specific impurity profile observed in raw spectral data.
Synthesis & Impurity Workflow
The following diagram illustrates the primary synthetic logic and potential side-products that may appear in MS or NMR traces.
Caption: Figure 1. Synthetic pathway from Vanillin to the target phenylacetone derivative, highlighting the 5-bromovanillin intermediate which defines the aromatic substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below is derived from the structural integration of the 3-bromo-4-hydroxy-5-methoxy aromatic core (validated against 5-bromovanillin spectra) and the phenyl-2-propanone aliphatic chain.[1][2]
1H NMR Analysis (Proton)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz[2][4]
The aromatic region is characterized by an AB system (or AX depending on resolution) due to the two meta-positioned protons on the benzene ring.[2] The bromine atom at position 3 (relative to the alkyl chain) destroys the symmetry of the original vanillyl system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.98 | Doublet (d, J ≈ 1.8 Hz) | 1H | Ar-H (C2) | Positioned between the alkyl chain and the Bromine.[1][2][3] Deshielded by Br. |
| 6.75 | Doublet (d, J ≈ 1.8 Hz) | 1H | Ar-H (C6) | Positioned between the alkyl chain and Methoxy.[2][3] Meta-coupling with H(C2).[1][2] |
| 5.60 - 6.00 | Broad Singlet (br s) | 1H | -OH | Phenolic hydroxyl.[1][2][3] Shift varies significantly with concentration and water content. |
| 3.88 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C5.[1][2][3] Characteristic sharp singlet. |
| 3.62 | Singlet (s) | 2H | Ar-CH₂ -CO | Benzylic methylene.[1][2][3] Slightly deshielded compared to non-brominated analog (~3.58 ppm).[2] |
| 2.16 | Singlet (s) | 3H | CO-CH₃ | Terminal methyl ketone.[1][2][3] Distinctive singlet for methyl ketones.[5] |
Key Diagnostic Feature: Look for the pair of doublets in the aromatic region with a small coupling constant (J ~ 1.5 - 2.0 Hz).[2] This confirms the meta relationship of the protons, verifying that the bromine is at the 3-position (ortho to the phenol) rather than the alkyl chain.
13C NMR Analysis (Carbon)
Solvent: CDCl₃ Frequency: 100 MHz[2][4]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 206.5 | C=O[1][2] | Ketone carbonyl.[2][3] |
| 146.8 | Cq (Ar-O) | C5 (attached to OMe).[1][2][3] |
| 143.2 | Cq (Ar-O) | C4 (attached to OH).[1][2][3] |
| 127.5 | Cq (Ar) | C1 (Alkyl attachment).[2][3] |
| 124.1 | CH (Ar) | C2 (Ortho to Br).[2] |
| 111.5 | CH (Ar) | C6 (Ortho to OMe).[2][3] |
| 109.2 | Cq (Ar-Br) | C3 (Bromine attachment).[1][2] |
| 56.3 | CH₃ | Methoxy carbon.[2][3][6][7] |
| 50.8 | CH₂ | Benzylic methylene (Ar-CH₂-CO).[1][2][3] |
| 29.4 | CH₃ | Methyl ketone (CO-CH₃).[2][3] |
Mass Spectrometry (MS) - Electron Ionization (EI)
Mass spectrometry provides the most definitive confirmation of the bromine substitution due to the unique isotopic abundance of ⁷⁹Br and ⁸¹Br.[2]
Isotope Pattern & Fragmentation
Ionization Mode: EI (70 eV)[2]
-
Molecular Ion (M⁺): The spectrum will display a "twin peak" molecular ion at m/z 258 and 260 with roughly equal intensity (1:1 ratio), characteristic of a mono-brominated compound.
-
Base Peak: Typically m/z 215/217 (Loss of Acetyl) or the Tropylium-like ion.[2][3]
Fragmentation Table
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Ion | Mechanism |
| 258 / 260 | Moderate | [M]⁺[1][2][3]• | Molecular Ion (Isotope pair).[2][3][8] |
| 215 / 217 | High (Base Peak) | [M - C₂H₃O]⁺ | α-Cleavage. Loss of the acetyl group (CH₃CO, 43 Da) to form the stable brominated benzyl cation.[2] |
| 136 / 138 | Moderate | [C₇H₆BrO]⁺ | Further loss of methoxy/CO from the benzyl core.[2] |
| 43 | High | [CH₃CO]⁺ | Acetylium ion.[2][3] Common in all methyl ketones.[2] |
Fragmentation Pathway Diagram
The following diagram details the primary electron ionization cleavage leading to the diagnostic base peak.
Caption: Figure 2. EI-MS fragmentation pathway showing the characteristic alpha-cleavage of the ketone moiety.[2]
Infrared Spectroscopy (IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2][3]
The IR spectrum serves as a "fingerprint" for functional group verification.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3350 - 3450 | Broad, Medium | O-H Stretch | Phenolic hydroxyl.[1][2] Broadening indicates H-bonding. |
| 1710 - 1715 | Strong, Sharp | C=O[1][2] Stretch | Non-conjugated ketone.[2][3][5] (Conjugated ketones appear lower, ~1680). |
| 1580, 1510 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1260, 1030 | Strong | C-O Stretch | Aryl alkyl ether (Methoxy group).[3] |
| 600 - 700 | Medium/Weak | C-Br Stretch | Carbon-Bromine bond vibration (often obscured in fingerprint region).[1][2][3] |
Experimental Protocols for Data Acquisition
To ensure reproducibility and adherence to GLP (Good Laboratory Practice), the following protocols are recommended for acquiring the data described above.
Protocol A: NMR Sample Preparation
-
Mass: Weigh approximately 5-10 mg of the solid sample into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., residual KBr from synthesis).
-
Acquisition: Run 1H (16 scans) and 13C (1024 scans) sequences. Ensure relaxation delay (d1) is at least 1.0s to allow full integration of aromatic protons.
Protocol B: GC-MS Analysis
-
Dilution: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate (HPLC grade).
-
Inlet: Split injection (20:1) at 250°C.
-
Column: Rxi-5ms or equivalent (30m x 0.25mm ID).
-
Gradient: Hold 80°C for 1 min, ramp 15°C/min to 280°C.
-
Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40-400 amu.
References
-
BenchChem. (2025).[2][3][8] Mass Spectrometry Fragmentation Analysis: Brominated Aromatic Ketones. Retrieved from [2][3]
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (Precursor Data). NIST Chemistry WebBook, SRD 69. Retrieved from [2]
-
Beilstein Journal of Organic Chemistry. (2012). Spectral Characterization of 5-Bromovanillin Derivatives. Beilstein J. Org.[2] Chem. Retrieved from [2]
-
Royal Society of Chemistry. (2025).[2] NMR Data for Methoxy-Hydroxy-Phenylpropanoids. ChemSpider / RSC Advances.[2] Retrieved from [2][3]
-
SpectraBase. (2024).[2][7] 13C NMR Chemical Shifts for Guaiacyl Acetone Derivatives. Wiley Science Solutions.[2][3] Retrieved from [2]
Sources
- 1. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. asianpubs.org [asianpubs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Potential Biological Activity of Brominated Phenylpropanones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the potential biological activities of brominated phenylpropanones. It is designed to serve as a technical resource for researchers initiating studies into this class of compounds, offering insights into their synthesis, known biological effects, and detailed methodologies for their evaluation.
Introduction: The Intrigue of Brominated Phenylpropanones
Phenylpropanones, which feature a phenyl ring linked to a three-carbon chain with a ketone group, are a core scaffold in a variety of biologically active molecules, including synthetic cathinones.[1] The introduction of bromine atoms to this structure, a process known as bromination, can significantly alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution.[2] These changes can, in turn, profoundly impact its biological activity, potentially enhancing therapeutic effects or introducing toxicological concerns.[2]
The synthesis of brominated phenylpropanones can be achieved through various methods, with a common approach being the α-bromination of the corresponding propiophenone using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[2] This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, a key step in the synthesis of many cathinone derivatives.[3][4]
Caption: General synthesis route for brominated phenylpropanones.
This guide will delve into the dual nature of these compounds, exploring both their potential as therapeutic agents and their known toxicological profiles.
The Double-Edged Sword: Toxicological Profile
A significant body of research on brominated compounds, particularly brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs), highlights their potential for neurotoxicity.[5][6][7] While structurally different from phenylpropanones, these studies provide a crucial starting point for understanding the potential hazards associated with brominated organic molecules.
Neurotoxicity
Exposure to certain BFRs has been linked to developmental neurotoxicity, with effects observed on cognitive function and neurodevelopment in animal models.[5][6] The mechanisms underlying this neurotoxicity are thought to involve disruption of thyroid hormone signaling, induction of oxidative stress, and interference with calcium homeostasis.[5][7] Given that synthetic cathinones, the parent structures of many brominated phenylpropanones, are known psychoactive substances that interact with monoamine transporters, it is plausible that brominated derivatives could exhibit significant neurotoxic effects.[1][3][4]
Cytotoxicity and Oxidative Stress
In vitro studies have shown that some BFRs can induce apoptotic cell death and increase the production of reactive oxygen species (ROS), leading to oxidative stress in neuronal cells.[5][8] Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, resulting in damage to lipids, proteins, and DNA.[9][10][11] This is a common mechanism of toxicity for many chemical compounds and a critical parameter to assess for any novel substance.
Mitochondrial Dysfunction
Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways.[12][13][14] Mitochondrial dysfunction, characterized by impaired oxygen consumption, reduced ATP production, and altered mitochondrial membrane potential, has been implicated in the toxicity of various compounds.[12][13] Given the link between some BFRs and oxidative stress, a known driver of mitochondrial damage, it is important to evaluate the impact of brominated phenylpropanones on mitochondrial function.[5]
Exploring the Therapeutic Landscape: Potential Biological Activities
While the toxicological data on related compounds warrants caution, the structural modifications imparted by bromination can also unlock therapeutic potential. The introduction of bromine can enhance the interaction of a molecule with its biological target, a strategy employed in drug design.[2] Research into brominated compounds with similar scaffolds, such as chalcones, provides a promising glimpse into the potential therapeutic applications of brominated phenylpropanones.
Anticancer Activity
Several studies have demonstrated the anticancer properties of brominated compounds. For instance, brominated chalcones and other brominated derivatives have shown cytotoxic activity against various cancer cell lines.[10][15][16][17] The mechanisms underlying this activity are likely diverse and may involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Brominated compounds, including brominated flavonoids and chalcones, have been shown to possess antibacterial and antifungal properties.[6][7][11][12][14][18][19][20] The presence of bromine can enhance the antimicrobial efficacy of a compound, potentially by increasing its lipophilicity and ability to disrupt microbial membranes.
Enzyme Inhibition
Enzymes are critical regulators of virtually all biological processes, and their inhibition is a major strategy in drug development.[8][21][22][23] Brominated compounds have been identified as inhibitors of various enzymes, including:
-
Kinases: Certain hydroxylated BFRs have been shown to act as promiscuous kinase inhibitors, interfering with signaling pathways such as the MEK-ERK pathway.[1][13][24][25][26]
-
Proteases: The inhibition of proteases is a key therapeutic strategy for various diseases, including viral infections and cancer.[21][22][27][28]
-
α-Glucosidase and α-Amylase: Brominated flavonoids have demonstrated inhibitory activity against these enzymes, which are important targets in the management of type 2 diabetes.[4]
The ability of brominated phenylpropanones to inhibit specific enzymes remains an open and promising area of investigation.
Experimental Protocols for Biological Evaluation
To systematically investigate the biological activities of brominated phenylpropanones, a tiered approach of in vitro assays is recommended. The following protocols provide a foundation for assessing both the toxicological profile and potential therapeutic effects of these compounds.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration range at which a compound exhibits cellular toxicity.[15][17][29][30][31]
4.1.1 MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17][29][30]
-
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[29]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the brominated phenylpropanone for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for the MTT cell viability assay.
Oxidative Stress Assays
These assays are crucial for determining if a compound induces oxidative stress in cells.[9][10][11][16][24]
4.2.1 DCFDA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method to measure intracellular reactive oxygen species (ROS).[9][11]
-
Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[9][11]
-
Protocol:
-
Culture cells in a suitable format (e.g., 96-well plate or culture dish).
-
Load the cells with DCFDA by incubating them in a solution containing the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with the brominated phenylpropanone at various concentrations. A positive control (e.g., hydrogen peroxide) should be included.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a fluorescence microplate reader or fluorescence microscope.
-
Mitochondrial Function Assays
Evaluating the impact on mitochondrial health is essential for a comprehensive toxicological assessment.[12][13][14][32]
4.3.1 JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a popular method for monitoring mitochondrial membrane potential (ΔΨm).[32]
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[32]
-
Protocol:
-
Culture and treat cells with the brominated phenylpropanone as described for other assays.
-
Incubate the cells with the JC-1 dye.
-
Wash the cells to remove the excess dye.
-
Measure the red and green fluorescence intensities using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
Enzyme Inhibition Assays
The specific enzyme inhibition assay to be used will depend on the therapeutic area of interest. Below is a general protocol for a colorimetric enzyme inhibition assay.
-
Principle: The activity of an enzyme is monitored by the conversion of a colorless substrate to a colored product. The presence of an inhibitor will reduce the rate of this conversion.
-
Protocol:
-
In a microplate well, combine a buffer solution, the purified enzyme, and the brominated phenylpropanone at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the colored product.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Table 1: Summary of In Vitro Assays for Biological Activity Screening
| Assay | Biological Parameter Measured | Principle | Typical Endpoint Measurement |
| MTT Assay | Cell Viability/Metabolic Activity | Reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[29] | Absorbance at ~570 nm |
| DCFDA Assay | Intracellular Reactive Oxygen Species (ROS) | Oxidation of non-fluorescent DCFDA to fluorescent DCF by ROS.[9][11] | Fluorescence (Ex/Em: ~485/~535 nm) |
| JC-1 Assay | Mitochondrial Membrane Potential (ΔΨm) | Shift in fluorescence from red (aggregates in healthy mitochondria) to green (monomers in unhealthy mitochondria).[32] | Ratio of red to green fluorescence |
| Enzyme Inhibition | Specific Enzyme Activity | Reduction in the rate of substrate conversion to product in the presence of an inhibitor. | Change in absorbance or fluorescence over time |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of brominated phenylpropanones and their biological activity is crucial for optimizing lead compounds. SAR studies involve synthesizing and testing a series of analogues with systematic variations in their structure.[32][33][34]
Key structural features to investigate for brominated phenylpropanones include:
-
Position of the bromine atom(s) on the phenyl ring: The location of the bromine (ortho, meta, or para) can significantly influence the molecule's interaction with biological targets.[32]
-
Number of bromine atoms: Polybromination can increase lipophilicity and may enhance or diminish biological activity.
-
Substituents on the amine group: Modifications to the amine can alter the compound's polarity and steric properties, affecting its ability to cross cell membranes and bind to its target.
Conclusion and Future Directions
Brominated phenylpropanones represent a class of compounds with a fascinating and underexplored biological profile. While the known toxicities of related brominated compounds necessitate a cautious and thorough toxicological evaluation, the potential for therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders is significant. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate the biological activities of these intriguing molecules. Future research should focus on synthesizing and screening libraries of brominated phenylpropanones to build a comprehensive understanding of their structure-activity relationships and to identify lead compounds with promising therapeutic potential.
References
- Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC. (n.d.).
-
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - MDPI. (2022, May 8). Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC. (n.d.). Retrieved from [Link]
-
Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and antitumour evaluation of 4-bromophenyl semicarbazones - PubMed. (n.d.). Retrieved from [Link]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2–5-diphenyltetrazolium bromide) assay is one of the most commonly used colorimeteric assay to assess cytotoxicity or cell viability. (n.d.). In In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. (n.d.). Retrieved from [Link]
-
Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer - PMC. (2023, October 12). Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022, August 2). Retrieved from [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (2022, April 15). Retrieved from [Link]
-
Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Certain ortho-hydroxylated brominated ethers are promiscuous kinase inhibitors that impair neuronal signaling and neurodevelopmental processes - PMC. (n.d.). Retrieved from [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC. (n.d.). Retrieved from [Link]
-
Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement - Agilent. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024, August 6). Retrieved from [Link]
-
Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - PMC. (2025, July 15). Retrieved from [Link]
-
Certain Ortho-Hydroxylated Brominated Ethers Are Promiscuous Kinase Inhibitors That Impair Neuronal Signaling and Neurodevelopmental Processes - UC Merced. (2022, July 15). Retrieved from [Link]
-
Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy - PMC. (2024, December 6). Retrieved from [Link]
-
The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids - MDPI. (2026, February 2). Retrieved from [Link]
-
Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC. (n.d.). Retrieved from [Link]
-
KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide - ACG Publications. (2015, August 10). Retrieved from [Link]
-
Structure and antioxidant activity of brominated flavonols and flavanones - PubMed. (2009, October 15). Retrieved from [Link]
-
Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. (2024, September 24). Retrieved from [Link]
-
Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method | Request PDF. (2025, August 7). Retrieved from [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC. (2024, May 19). Retrieved from [Link]
-
Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
-
synthesis and green bromination of some chalcones and their antimicrobial screening. (2013, March 7). Retrieved from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved from [Link]
-
Discovery of kinase inhibitors that potently cross-react with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation - PubMed. (2012, September 15). Retrieved from [Link]
-
Inhibition of HIV-1 protease by a boron-modified polypeptide - PubMed. (2000, October 1). Retrieved from [Link]
- EP2367954B1 - Proteinase k inhibitors, methods and compositions therefor - Google Patents. (n.d.).
-
Bruton's Tyrosine Kinase Inhibitors: Recent Updates - MDPI. (2024, February 12). Retrieved from [Link]
-
Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - MDPI. (2025, July 10). Retrieved from [Link]
-
Protease inhibitor (biology) - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent Findings on the Multifaceted Functionality of Enzyme Inhibition by Natural Compounds: A Review - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - ResearchGate. (2015, December 20). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Research Portal [scholars.csus.edu]
- 14. repo.dma.dp.ua [repo.dma.dp.ua]
- 15. Synthesis and antitumour evaluation of 4-bromophenyl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. mdpi.com [mdpi.com]
- 20. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Certain ortho-hydroxylated brominated ethers are promiscuous kinase inhibitors that impair neuronal signaling and neurodevelopmental processes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Certain Ortho-Hydroxylated Brominated Ethers Are Promiscuous Kinase Inhibitors That Impair Neuronal Signaling and Neurodevelopmental Processes [sites.ucmerced.edu]
- 26. researchgate.net [researchgate.net]
- 27. Inhibition of HIV-1 protease by a boron-modified polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. EP2367954B1 - Proteinase k inhibitors, methods and compositions therefor - Google Patents [patents.google.com]
- 29. Enzyme inhibitors: new and known polybrominated phenols and diphenyl ethers from four Indo-Pacific Dysidea sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Quantitative structure-activity relationship modeling on in vitro endocrine effects and metabolic stability involving 26 selected brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone: Synthesis, Structural Analogs, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, a substituted phenylpropanone with significant potential in drug discovery and development. We will explore a proposed synthetic pathway for this core molecule, detail its structural analogs and derivatives, and discuss their potential therapeutic applications based on existing research into related brominated phenolic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Therapeutic Promise of Brominated Phenolic Compounds
The inclusion of a bromine atom in a pharmacologically active molecule can significantly enhance its therapeutic properties. This "halogen bond" can alter intermolecular and intramolecular interactions, potentially leading to increased therapeutic activity and improved metabolic stability. Phenolic compounds, ubiquitous in nature, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The convergence of these two features—a brominated substituent on a phenolic backbone—presents a compelling strategy for the design of novel therapeutic agents.
The core molecule of this guide, 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, belongs to the guaiacol family of compounds, which have demonstrated potential as therapeutics for conditions such as atherosclerotic cardiovascular disease[3]. This guide will provide a detailed exploration of this promising, yet under-researched, chemical entity.
Synthesis of the Core Molecule: A Proposed Pathway
A direct and efficient synthesis of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propanone can be proposed based on established organic chemistry reactions, starting from the readily available precursor, vanillin. The proposed synthesis involves a two-step process: the bromination of vanillin followed by the introduction of the propanone side chain via a Henry-Nef reaction sequence.
Step 1: Bromination of Vanillin to 5-Bromovanillin
The first step is the electrophilic aromatic substitution of vanillin to yield 5-bromovanillin. This reaction is well-documented and can be achieved with high yield.
Protocol:
-
Dissolve vanillin in a suitable solvent, such as methanol, in a flask equipped with a stirrer and cooled in an ice bath (0-5 °C)[4].
-
Slowly add a solution of bromine in methanol to the cooled vanillin solution over a period of 30 minutes with continuous stirring[4].
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes[4].
-
Pour the reaction mixture into ice-cold water to precipitate the product[4].
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-bromovanillin as a crystalline solid[4][5].
Causality of Experimental Choices: The use of methanol as a solvent facilitates the dissolution of vanillin and allows for good control of the reaction temperature. The slow addition of bromine at low temperature is crucial to prevent over-bromination and other side reactions. Precipitation in ice-cold water ensures maximum recovery of the product.
Caption: Bromination of vanillin to 5-bromovanillin.
Step 2: Henry-Nef Reaction for Propanone Side-Chain Introduction
The propanone side chain can be introduced through a two-step sequence involving a Henry (nitroaldol) reaction followed by a Nef reaction.
Protocol:
Henry Reaction:
-
In a suitable reaction vessel, dissolve 5-bromovanillin and nitroethane in a solvent like methanol.
-
Add a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction[6]. The reaction mixture is typically stirred at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the intermediate β-nitro alcohol, 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-nitro-1-propanol, is isolated.
Nef Reaction:
-
The isolated β-nitro alcohol is then subjected to a Nef reaction to convert the nitro group to a carbonyl group.
-
This is typically achieved by treating the nitronate salt of the intermediate (formed by adding a base) with strong acid, such as sulfuric acid, at low temperatures[6][7].
-
The reaction mixture is then carefully neutralized and the final product, 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, is extracted using an organic solvent.
-
The crude product can be purified by column chromatography.
Causality of Experimental Choices: The Henry reaction is a classic and reliable method for forming carbon-carbon bonds between a nitroalkane and a carbonyl compound[5][8]. The subsequent Nef reaction provides a standard procedure for the conversion of a secondary nitro group into a ketone[6][7][9]. The choice of base and acid, as well as temperature control, are critical for optimizing the yield and minimizing side products.
Caption: Proposed Henry-Nef reaction sequence for side-chain introduction.
Structural Analogs and Derivatives
The core structure of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propanone offers numerous opportunities for the generation of structural analogs and derivatives with potentially enhanced or novel biological activities.
Modifications of the Phenyl Ring
-
Hydroxyl and Methoxyl Group Variations: The positions and number of hydroxyl and methoxyl groups on the phenyl ring can be altered. For example, derivatives with additional hydroxyl groups may exhibit enhanced antioxidant properties.
-
Halogen Substitution: Besides bromine, other halogens like chlorine or fluorine can be introduced at various positions on the ring, which can influence the lipophilicity and electronic properties of the molecule.
-
Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to produce a variety of ethers, which may alter the compound's solubility and ability to act as a hydrogen bond donor.
Modifications of the Propanone Side Chain
-
Chain Length Variation: The three-carbon chain can be shortened or lengthened to explore the impact on receptor binding and biological activity.
-
Functional Group Interconversion: The ketone can be reduced to a secondary alcohol or converted to other functional groups such as amines or amides, opening up a wide range of chemical diversity.
-
Introduction of Aromatic or Heterocyclic Moieties: The terminal methyl group of the propanone side chain can be replaced with aromatic or heterocyclic rings to explore interactions with different biological targets.
A particularly interesting class of derivatives are the chalcones, which can be synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde[10]. Brominated chalcones have shown promising antimicrobial and anti-inflammatory activities[11].
Potential Therapeutic Applications and Biological Evaluation
Based on the known activities of structurally related compounds, 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propanone and its derivatives are promising candidates for a range of therapeutic applications.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties[12]. The introduction of bromine can further enhance this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate[13][14].
-
Inoculate each well with a standardized suspension of the target microorganism[13][14].
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14].
Anti-inflammatory Activity
Many phenolic compounds exhibit anti-inflammatory effects[15][16]. Brominated derivatives may offer enhanced potency.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
-
Prepare a reaction mixture containing the test compound and a solution of bovine serum albumin (BSA)[15][17].
-
Induce denaturation by heating the mixture (e.g., at 72°C for 5 minutes)[17].
-
After cooling, measure the turbidity of the solution spectrophotometrically.
-
The percentage inhibition of denaturation is calculated by comparing the turbidity of the test sample with that of a control[15][17].
Anticancer Activity
Substituted phenylpropanoids and related phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines[18][19].
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells[19][20].
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined[1].
Table 1: Potential Biological Activities and Relevant Assay Methods
| Biological Activity | Assay Method | Key Parameters |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Lowest concentration inhibiting microbial growth |
| Anti-inflammatory | Inhibition of Albumin Denaturation | Percentage inhibition of protein denaturation |
| Anticancer | MTT Assay | IC50 (half-maximal inhibitory concentration) |
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propanone are not yet available, general trends from related compound classes can provide valuable guidance for the design of more potent analogs. For instance, in a series of phenylpropanoid amides, the nature of the phenolic substitution was found to significantly influence antioxidant and tyrosinase inhibitory activities[21]. Similarly, studies on substituted cathinones have shown that the length and substitution of the alkyl chain can dramatically affect their activity at monoamine transporters[22]. For brominated chalcones, the position and number of bromine and methoxy groups have been shown to be critical for their anti-inflammatory and cytotoxic effects.
Conclusion and Future Directions
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone represents a promising scaffold for the development of novel therapeutic agents. The synthetic pathway proposed in this guide offers a viable route to this core molecule, and the discussion of its structural analogs and potential biological activities provides a roadmap for future research. Further investigation into the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays is warranted. In particular, detailed structure-activity relationship studies will be crucial for optimizing the therapeutic potential of this exciting class of compounds. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of new drug candidates based on this versatile brominated phenolic core.
References
- Nef, J. U. (1894). Ueber die Constitution der Salze der Nitroparaffine. Justus Liebig's Annalen der Chemie, 280(2-3), 263–291.
- Alfa Chemistry. (2025, January 13). Nef Reaction. Alfa Chemistry.
- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 345(3), 438–448.
- Slideshare. (n.d.). Nef reaction.
- Kim, J. Y., Lee, J. Y., Lee, J., Kim, H. J., & Park, J. H. (2012). Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. Bioorganic & medicinal chemistry letters, 22(18), 5898–5901.
- ResearchGate. (2026, January 16).
- Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. (2025, January 1). Food & Function.
- El-Aziz, N. K. A., El-Far, A. H., & El-Sayed, Y. S. (2023).
- Can, Z., Yildiz, O., Akay, S., & Ceylan, O. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1017–1024.
- Cikoš, A. M., Jokić, S., Šubarić, D., & Jerković, I. (2020). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Foods, 9(10), 1355.
- Barros, L., Pereira, C., Calhelha, R. C., Dueñas, M., Carvalho, A. M., Santos-Buelga, C., & Ferreira, I. C. F. R. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of applied microbiology, 115(2), 346–355.
- ResearchGate. (n.d.). Antimicrobial activity of individual phenolic compounds, some examples.
- Phenolic Compounds in Mushrooms Frequently Encountered in Temperate Deciduous Forests with Antimicrobial Properties. (2025, October 23). Molecules.
- Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. (2023, November 29). ACS Omega.
- Phenolic Compounds Isolated from Calea uniflora Less. Promote Anti-Inflammatory and Antioxidant Effects in Mice. (2019, October 17). ScienceOpen.
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023, March 30). MDPI.
- Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (2025, February 1). MDPI.
- Wikipedia. (n.d.). Henry reaction.
- Master Organic Chemistry. (n.d.). Henry Reaction.
- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science Publishers.
- Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study. (2019, April 1). PubMed.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Professor Dave Explains. (2022, July 14). Henry Reaction.
- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. (2020, July 3). PubMed.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC.
- ResearchGate. (n.d.).
- LookChem. (n.d.). 5-Bromovanillin|2973-76-4.
- Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. (2012, June 15). PubMed.
- ChemicalBook. (n.d.). 5-Bromovanillin synthesis.
- Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.
- Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (n.d.).
- BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (2022, May 8). MDPI.
- Biological evaluation of some novel chalcones and their deriv
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL). (n.d.). RASAYAN Journal of Chemistry.
Sources
- 1. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Nef reaction | PPTX [slideshare.net]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. mdpi.com [mdpi.com]
- 12. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat | MDPI [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. scienceopen.com [scienceopen.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives [mdpi.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield Synthesis of (E)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)but-3-en-2-one via Claisen-Schmidt Condensation
Part 1: Introduction & Strategic Rationale
The Scaffold in Drug Discovery
The reaction between 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) and acetone yields an
-
Bioactive Chalcones: Known for anti-inflammatory, antioxidant, and anticancer properties. The bromine substituent at the 5-position enhances lipophilicity and provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Lignin Model Compounds: Used to study the degradation of halogenated lignins in environmental chemistry.
-
Gingerol/Zingerone Analogs: The hydrogenation of the double bond yields 5-bromozingerone, a potent vanilloid receptor modulator.
Reaction Class: Claisen-Schmidt Condensation
This protocol utilizes a base-catalyzed Claisen-Schmidt condensation . Unlike simple aldol additions, the condensation is driven to completion by the irreversible dehydration of the intermediate
Key Technical Challenge:
The substrate 5-bromovanillin contains a phenolic hydroxyl group (
-
Solution: We utilize a high concentration of acetone (acting as both solvent and reagent) and extended reaction times to drive the equilibrium forward.
Part 2: Mechanistic Insight
The reaction proceeds via a crossed-aldol mechanism followed by an E1cB elimination.
Mechanistic Pathway (Graphviz)
Caption: Figure 1. Mechanistic flow of the Claisen-Schmidt condensation. Note the competing formation of the phenolate species, which modulates reactivity.
Part 3: Experimental Protocol
Reagents & Equipment[2][3][4][5][6][7][8]
| Reagent | CAS No.[1] | Role | Purity Requirement |
| 5-Bromovanillin | 2973-76-4 | Limiting Reagent | >97% (HPLC) |
| Acetone | 67-64-1 | Reagent & Solvent | ACS Reagent Grade (Dry not required) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Catalyst | 10% - 20% Aqueous Solution |
| Hydrochloric Acid (HCl) | 7647-01-0 | Quenching Agent | 10% or 2M Aqueous Solution |
| Ethanol (95%) | 64-17-5 | Recrystallization | Laboratory Grade |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Dissolution: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5.0 g (21.6 mmol) of 5-bromovanillin in 30 mL of acetone .
-
Note: Acetone is used in large excess to minimize self-condensation (diacetone alcohol formation) and to ensure solubility.
-
-
Catalyst Addition: Slowly add 20 mL of 10% NaOH (aq) to the stirring solution.
-
Observation: The solution will immediately turn from pale yellow to deep orange/red . This color change confirms the formation of the phenolate anion and the extended conjugation of the transient enolate species.
-
-
Reaction Phase: Stopper the flask lightly (to prevent acetone evaporation but allow pressure release) and stir vigorously at room temperature for 24–48 hours .
-
Optimization: While refluxing (56°C) speeds up the reaction (2-4 hours), room temperature yields a cleaner product with fewer tarry side-products.
-
Step 2: Monitoring (Self-Validation)
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV Light (254 nm).
-
Checkpoint: The starting material (5-bromovanillin) appears at
.[2] The product (enone) will appear as a new spot at a lower (due to the polar phenol) or higher depending on the plate pH, but distinct from the aldehyde. -
Validation: Reaction is complete when the aldehyde spot disappears.
Step 3: Workup & Isolation
-
Acidification: Cool the reaction mixture in an ice bath to 0–5°C.
-
Quenching: Slowly add 10% HCl dropwise with stirring until the pH reaches
(check with litmus paper). -
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual NaCl and acetone.
Step 4: Purification
-
Recrystallization: Transfer the crude solid to a beaker. Recrystallize from a hot Ethanol:Water (1:1) mixture or pure 95% Ethanol .
-
Dissolve in minimum hot solvent.
-
Allow to cool slowly to room temperature, then refrigerate.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Part 4: Characterization & Data Analysis[1]
Expected Properties
The isolated product is (E)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)but-3-en-2-one .
| Property | Value / Description | Notes |
| Appearance | Yellow crystalline solid | Darkening indicates oxidation/impurities. |
| Yield | 70% - 85% | Losses primarily due to solubility in workup. |
| Melting Point | Distinct from SM (164-166°C) | Typically 130-150°C range (analog dependent). |
| Solubility | Soluble in EtOH, DMSO, EtOAc | Insoluble in water. |
Spectral Validation (NMR)
-
H NMR (DMSO-
or CDCl ):-
2.3 ppm (s, 3H): Methyl ketone (
). -
3.9 ppm (s, 3H): Methoxy group (
). -
6.7 ppm (d,
Hz, 1H): Vinyl proton ( to carbonyl). -
7.5 ppm (d,
Hz, 1H): Vinyl proton ( to carbonyl). -
Note: The large coupling constant (
Hz) confirms the (E)-configuration (trans) of the double bond. -
Aromatic Region: Two doublets (meta-coupling) or a singlet (if resolution is low) for the aromatic protons.
-
2.3 ppm (s, 3H): Methyl ketone (
Part 5: Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Precipitate on Acidification | Product "oiled out" or too much solvent. | 1. Scratch the glass with a rod to induce nucleation.2. Evaporate half the acetone before acidification.3. Add more ice water to force precipitation. |
| Low Yield | Incomplete reaction due to phenolate deactivation. | Increase reaction time to 48h or gently reflux at 50°C for 4h. Ensure acetone is in large excess (10-20 eq). |
| Sticky/Tarry Product | Polymerization of acetone or oxidation. | Recrystallize immediately. Do not allow the basic solution to stand exposed to air for >48h (oxidative coupling of phenols). |
Part 6: References
-
Sigma-Aldrich. Product Specification: 5-Bromovanillin.[1] Accessed Oct 2023. Link
-
ChemicalBook. Synthesis and Properties of 5-Bromovanillin Derivatives. Link
-
Pradika, Y., et al. "Synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone and the Activity Test as Fruit Flies Attractant."[5] ResearchGate, 2020. Link
-
Alvarez, M., et al. "Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one..."[6] Chemistry - A European Journal, 2016. Link
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR. Application Note. Link
Sources
- 1. 5-ブロモバニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Phormidolides A-C - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Profiling of Brominated Phenylpropanones: Forensic and Environmental Protocols
Executive Summary & Chemical Context
Brominated phenylpropanones are the primary chemical precursors in the clandestine synthesis of synthetic cathinones (e.g., Mephedrone, 4-MMC) and pyrrolidinophenones (e.g.,
-
Forensic Intelligence: Identifying seized bulk powders/liquids in clandestine laboratories.
-
Environmental Epidemiology: Monitoring wastewater for synthesis markers.
-
Toxicology: Identifying unreacted precursors in biological matrices (rare but possible in "fresh" overdose cases).
Critical Chemical Challenge: The Carbon-Bromine (C-Br) bond at the
Safety Advisory: Lachrymatory Agents
WARNING:
-
Engineering Control: All sample preparation must occur within a certified fume hood.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before disposal.
Sample Preparation Protocols
Stability-Optimized Solvent Selection
Contrary to standard forensic workflows that default to Methanol (MeOH), Acetonitrile (ACN) is the required solvent for brominated ketones.
-
Mechanism:[1] Methanol can act as a nucleophile, slowly displacing the bromine atom over time or during heated sonication, forming methoxy-derivatives that lead to false identifications. ACN is aprotic and preserves the C-Br bond.
Protocol A: Seized Material (Bulk Powder/Liquid)
Objective: High-concentration dilution for GC-MS screening.
-
Weighing: Accurately weigh 10.0 mg of seized sample into a 20 mL scintillation vial.
-
Solvation: Add 10.0 mL of HPLC-grade Acetonitrile .
-
Note: Do not sonicate for >5 minutes to avoid heating. Vortexing is preferred.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may degrade).
-
Internal Standard Addition: Aliquot 1 mL of filtrate into a GC vial. Add 10 µL of Tridecane (
) or deuterated internal standard (ISTD) solution (1 mg/mL). -
Final Dilution: Dilute 1:10 with ACN if the sample is suspected to be pure precursor.
Protocol B: Biological/Environmental (Trace Analysis)
Objective: Enrichment from aqueous matrices (Urine/Wastewater) using Solid Phase Extraction (SPE).
-
Conditioning: Use a polymeric weak anion exchange (WAX) cartridge (e.g., Oasis WAX or Strata-X-AW).
-
Why? Cathinone precursors are neutral to weakly acidic; however, mixed-mode cartridges allow cleaning of amphoteric matrix interferences.
-
-
Load: Adjust sample pH to 6.0. Load 2 mL of urine (or 50 mL wastewater).
-
Wash:
-
Wash 1: 5% Ammonium Acetate (buffer).
-
Wash 2: 100% Methanol (Rapid wash to remove neutrals, but minimize contact time).
-
-
Elution: Elute with 2 mL of Ethyl Acetate .
-
Critical: Avoid basic elution solvents (e.g., ammoniated methanol) which will instantly degrade the bromoketone to an epoxide or amine derivative.
-
-
Reconstitution: Evaporate to dryness under Nitrogen at <40°C. Reconstitute in 200 µL Mobile Phase A/B (50:50).
Analytical Method A: GC-MS (The Gold Standard)
Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C (Not 250°C+) | CRITICAL: High inlet temps cause thermal dehydrobromination (loss of HBr), creating an artifact alkene peak. |
| Injection Mode | Split (20:1 to 50:1) | Minimizes residence time in the hot liner. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow.[2] |
| Oven Program | 60°C (1 min) | Fast ramp reduces thermal stress on the analyte. |
| Transfer Line | 280°C | Prevent condensation. |
| Source Temp | 230°C | Standard EI source temp. |
Fragmentation Logic (EI Spectrum)
Brominated phenylpropanones show a distinct isotopic pattern due to naturally occurring
Target: 2-Bromo-4'-methylpropiophenone (MW ~227) [3][4][5]
-
Molecular Ion (
): m/z 226 and 228 (1:1 doublet). Often weak intensity. -
Base Peak: m/z 119 (4-methylbenzoyl cation,
).-
Diagnostic: This peak confirms the position of the methyl group on the ring.
-
-
Loss of Bromine: m/z 147 (
). -
Tropylium Ion: m/z 91 (Characteristic of the toluene moiety).
Target:
-
Molecular Ion (
): m/z 240 and 242. -
Base Peak: m/z 105 (Benzoyl cation,
). -
McLafferty Rearrangement: Less common in
-bromo ketones compared to standard ketones, but alkyl chain fragmentation is observed.
Analytical Method B: LC-MS/MS (Confirmatory)
Application: Used when thermal degradation in GC-MS makes quantification unreliable, or for trace analysis in biologicals.
Instrument: Triple Quadrupole (QqQ) with ESI Positive Mode. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
Mobile Phase Chemistry
-
Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Note: The buffer is essential to stabilize ionization, but pH must remain acidic to prevent hydrolysis of the bromine.
MRM Transitions (Quantification)
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 2-Br-4'-Me-Propiophenone | 227.0 / 229.0 | 119.1 (Benzoyl) | 91.1 (Tropylium) | 15 - 25 |
| 241.0 / 243.0 | 105.1 (Benzoyl) | 77.1 (Phenyl) | 15 - 25 |
Workflow Visualization
Analytical Decision Tree
The following diagram illustrates the logic flow from sample receipt to identification, highlighting the critical decision points regarding thermal stability.
Caption: Workflow for the detection of brominated precursors, prioritizing thermal stability checks.
Fragmentation Logic (GC-MS)
This diagram details the spectral interpretation steps to distinguish between common precursors.
Caption: Decision logic for structural elucidation based on EI fragmentation patterns.
References
-
UNODC (United Nations Office on Drugs and Crime). (2020).[6] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Laboratory and Scientific Section.
-
SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). (2023). Mass Spectral Library - Version 3.11.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). New Psychoactive Substances: Global Markets, Global Threats.
- Forensic Science International. (2018). Thermal degradation of synthetic cathinones in gas chromatography-mass spectrometry.
Sources
Application Notes and Protocols: 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of Substituted Phenylpropanones in Medicinal Chemistry
The guaiacol moiety, a 2-methoxyphenol structure, is a recurring motif in a multitude of natural products and biologically active synthetic compounds.[1][2] Its inherent antioxidant and antimicrobial properties, coupled with its capacity for diverse chemical modifications, make it a privileged scaffold in drug discovery.[3][4] The introduction of a bromine atom and a propanone side chain, as in 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, further enhances its utility as a synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions, while the propanone unit is a direct precursor to the 2-aminopropyl side chain characteristic of many sympathomimetic amines and other neurologically active pharmaceuticals.[5][6][7][8]
This guide provides a comprehensive overview of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, detailing its synthesis, physicochemical properties, and its potential as a key building block for the development of novel pharmaceutical agents. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental step.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The data for 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one | PubChem |
| Molecular Formula | C₉H₉BrO₂ | PubChem |
| Molecular Weight | 229.07 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. | - |
| CAS Number | 655237-87-9 | PubChem |
Proposed Synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
The synthesis of the title compound can be efficiently achieved via a two-step sequence starting from the commercially available 3-Bromo-4-hydroxy-5-methoxybenzaldehyde. This strategy is based on a well-established synthetic route for a closely related analogue, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone.[9]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone.
Experimental Protocols
PART 1: Aldol Condensation to (E)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)but-3-en-2-one
Principle: This reaction is a base-catalyzed crossed-aldol condensation between an aromatic aldehyde (which cannot enolize) and a ketone (acetone).[6][10] The base, typically sodium hydroxide, deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration (elimination of water) to form the more stable, conjugated α,β-unsaturated ketone (chalcone).[3][11]
Materials:
-
3-Bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)[9]
-
Acetone (excess, e.g., 10 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-4-hydroxy-5-methoxybenzaldehyde in a minimal amount of ethanol.
-
Add a large excess of acetone to the solution.
-
While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide dropwise over 15-20 minutes.
-
A precipitate should form as the reaction progresses. Continue stirring for 2-3 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure chalcone intermediate.
PART 2: Selective Reduction to 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
Principle: The selective reduction of the carbon-carbon double bond of an α,β-unsaturated ketone in the presence of the carbonyl group is a common transformation in organic synthesis. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective and widely used method for this purpose.[2][12] The reaction proceeds via the addition of hydrogen across the double bond on the surface of the catalyst. Transfer hydrogenation, using a hydrogen donor like ammonium formate, is a convenient alternative to using hydrogen gas.[2]
Materials:
-
(E)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)but-3-en-2-one (1.0 eq)
-
10% Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%)
-
Hydrogen source: Hydrogen gas balloon or Ammonium formate (3-5 eq)
-
Solvent: Methanol or Ethanol
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve the chalcone intermediate in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
For transfer hydrogenation: Add ammonium formate to the mixture and reflux for 2-4 hours.
-
For catalytic hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone.
Application in Pharmaceutical Synthesis: A Gateway to Sympathomimetic Amine Analogs
Phenylpropanones are established precursors to a wide range of pharmaceuticals, most notably the sympathomimetic amines, which mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[6][7] A common synthetic route to these compounds involves the reductive amination of a phenylpropanone.
The title compound, 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, is an ideal starting material for the synthesis of novel sympathomimetic amine analogs. The bromo-guaiacol core offers unique steric and electronic properties that can be explored to modulate the pharmacological activity and selectivity of the target molecules. For example, in the synthesis of the long-acting β2-adrenoceptor agonist Arformoterol, a key step is the reductive amination of an intermediate with 4-methoxyphenyl acetone.[13] By analogy, our title compound can be used to generate a library of novel compounds with potential therapeutic applications.
Conceptual Synthetic Pathway to Novel Sympathomimetic Amines
Sources
- 1. isres.org [isres.org]
- 2. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 3. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 4. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 8. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2973-76-4|3-Bromo-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 10. US5003091A - Preparation of 3-memory-4,5-methylenedioxybenzaldehyde - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
Technical Support Center: High-Purity Synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
Ticket ID: #SYN-BR-VMK-001 Topic: Purity Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Fine Chemical Synthesis[1][2]
Executive Summary
You are encountering purity issues with 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone (also known as 5-bromovanillyl methyl ketone).[1][2] This molecule presents a classic "competing functionality" challenge:
-
The Phenol: Susceptible to oxidation and polymerization (tar formation).[1][3]
-
The Ketone: Prone to
-bromination (side-chain impurities).[1][2][3] -
The Arene: Requires precise regiocontrol to place the bromine at position 3 (relative to the propyl chain) without over-brominating.[3]
This guide provides a root-cause analysis of common impurities and validated protocols to resolve them.
Part 1: Route Selection & Strategy (The "Upstream" Fix)
The most common cause of low purity (<95%) is selecting the wrong synthetic pathway for your specific purity requirements.
Diagnostic Decision Tree
Figure 1: Decision matrix for synthetic route selection based on purity requirements.
Part 2: Troubleshooting & FAQs
Category A: Impurity Identification & Removal[1][2][3][4]
Q1: My HPLC shows a "split peak" doublet near the product. What is it?
-
Diagnosis: This is likely the regioisomer (2-bromo isomer) or a side-chain brominated impurity.[1][2]
-
Root Cause: If you used Route A (direct bromination), the -OH group directs ortho/para.[1][2] While the 5-position (ortho to -OH, meta to side-chain) is electronically favored, higher temperatures (>20°C) allow bromine to attack the ketone alpha-position.[1][2]
-
The Fix:
-
Switch Reagents: Use N-Bromosuccinimide (NBS) in acetonitrile at -10°C instead of
. NBS provides a slow, controlled release of bromine radicals, favoring the aromatic ring over the side chain [1]. -
Recrystallization: The side-chain brominated impurity is often an oil.[1][2][3] Recrystallize using 50% Ethanol/Water or Toluene/Heptane (see Protocol below).[1][2][3]
-
Q2: The reaction mixture turned black/tarry. How do I recover the product?
-
Root Cause: Phenols are prone to radical polymerization (Pummerer’s ketone type formation) in the presence of oxidizers and heat [2].[3]
-
The Fix:
Part 3: Validated Protocols
Protocol A: High-Purity Synthesis (Route B - Recommended)
Strategy: Install the bromine FIRST to guarantee position, then build the ketone.[1]
Prerequisites:
-
Starting Material: 5-Bromovanillin (Commercial or synthesized via [3]).[1][2][3]
-
Reagents: Nitroethane, Ammonium Acetate, Iron powder, HCl.
Step 1: Henry Condensation
-
Dissolve 5-Bromovanillin (1 eq) in Nitroethane (excess, acts as solvent).[1][2][3]
-
Add Ammonium Acetate (0.5 eq).
-
Reflux (100°C) for 2-4 hours. Monitor via TLC until aldehyde disappears.[2][3]
-
Critical Purification: Crystallize the yellow nitropropene intermediate from Methanol. Do not proceed with crude.
Step 2: Reductive Hydrolysis (Fe/HCl)
-
Suspend the nitropropene (1 eq) in Ethanol.
-
Add Iron powder (3-4 eq) and catalytic
.[1][2][3] -
Add conc.[1][2][3][4] HCl dropwise at reflux. Caution: Exothermic.[1][2][3]
-
Mechanism: The nitro group reduces to an enamine/oxime, which hydrolyzes to the ketone.[3]
-
Workup: Filter iron residues. Extract with Dichloromethane (DCM).[1][2][3] Wash with
(to remove iodine/colored impurities).[1][2][3]
Protocol B: Purification via "Acid/Base Swing"
This method exploits the acidity of the phenol (pKa ~10) to separate it from non-phenolic impurities (like side-chain brominated byproducts).
Figure 2: Acid/Base extraction workflow for phenolic ketone purification.[1][2]
Part 4: Analytical Data Reference
Compare your synthesized material against these benchmarks to validate purity.
| Parameter | Specification | Troubleshooting Note |
| Appearance | Off-white to pale beige needles | Yellow/Orange: Quinone contamination.[1][2] Wash with Bisulfite.[1][2][3][5] |
| Melting Point | 88-92°C (Derivative dependent) | Broad range (>5°C): Wet solvent or regioisomer mix.[1][2][3] Dry in vacuum desiccator.[1][2][3] |
| Extra doublet at | ||
| Solubility | Soluble in DCM, MeOH, EtOAc | Insoluble: Polymerized tar. |
References
-
Regioselective Bromination: Oberhauser, T. (1997).[1][2][3] "Regioselective Bromination of Activated Aromatic Systems." Journal of Organic Chemistry.
-
Phenolic Polymerization: Wu, J., et al. (2018).[3] "Antioxidant Activity of Synthetic Polymers of Phenolic Compounds." National Institutes of Health (PMC).[1][2][3]
-
5-Bromovanillin Synthesis: Buu-Hoï, N. P., et al. (1952).[1][2] "Bromination of Vanillin."[2][3][6][4][5][7][8] Journal of the Chemical Society.[3]
-
Purification Solvents: University of Rochester. "Common Solvents for Recrystallization."
-
Lignin Model Compounds: Lancefield, C. S., et al. (2015).[3][9] "The synthesis and analysis of advanced lignin model polymers." Green Chemistry.
Disclaimer: This guide is for research and development purposes only. Ensure compliance with all local regulations regarding the synthesis of phenylacetone derivatives.
Sources
- 1. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-bromo-2-hydroxy-phenyl)ethanone | 1836-05-1 [sigmaaldrich.com]
- 3. 5-bromovanillin | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 5-Bromovanillin - SYNTHETIKA [synthetikaeu.com]
- 7. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 8. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 9. protocols.io [protocols.io]
Refining the reaction conditions for the aldol condensation of brominated aldehydes
Welcome to the technical support center for the aldol condensation of brominated aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. As Senior Application Scientists, we have compiled this resource to provide not only protocols but also the underlying rationale for troubleshooting and optimizing your experimental outcomes.
Introduction: The Challenge of Brominated Aldehydes in Aldol Reactions
The aldol condensation is a cornerstone of organic synthesis, but the presence of a bromine substituent on the aldehyde partner introduces a unique set of challenges. The position of the bromine atom (α, β, or γ) significantly influences the substrate's electronics and steric hindrance, impacting enolate formation, reaction kinetics, and the stability of the resulting aldol adduct. Common issues include competing side reactions like self-condensation, elimination, and even catalyst inhibition. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: My α-bromo aldehyde is not reacting in the aldol condensation. What are the likely causes?
A1: The primary challenge with α-bromo aldehydes is their reduced electrophilicity at the carbonyl carbon due to the electron-withdrawing nature of the adjacent bromine atom. Additionally, steric hindrance from the bromine can impede the approach of the nucleophilic enolate.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: For base-catalyzed reactions, a stronger base or a higher catalyst loading might be necessary to facilitate deprotonation of the ketone partner. For acid-catalyzed reactions, a stronger Lewis or Brønsted acid can enhance the aldehyde's electrophilicity.
-
Elevate the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor the reaction closely to avoid decomposition or unwanted side reactions.
-
Consider a More Reactive Ketone: Employing a ketone that readily forms a stable enolate can improve reaction kinetics.
-
Q2: I am observing a significant amount of self-condensation product from my ketone. How can I favor the cross-aldol reaction?
A2: Self-condensation of the ketone is a common competitive pathway, especially when its enolization is rapid. To favor the cross-aldol condensation with the brominated aldehyde, consider the following strategies:
-
Method of Addition: Slowly add the ketone to a mixture of the brominated aldehyde and the catalyst. This ensures that the concentration of the enolate is always low, minimizing the chance of self-condensation.
-
Use of a Pre-formed Enolate: For more control, consider pre-forming the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. Then, slowly add the brominated aldehyde to this solution.
-
Catalyst Choice: Certain catalysts, such as proline and its derivatives, can facilitate asymmetric aldol reactions and may suppress the self-condensation pathway.
Q3: The aldol adduct from my β-bromo aldehyde is unstable and readily eliminates water. How can I isolate the aldol product?
A3: The β-bromo aldol adduct is prone to elimination due to the formation of a conjugated system and the inductive effect of the bromine atom, which increases the acidity of the α-proton.
-
Strategies for Isolating the Aldol Adduct:
-
Low-Temperature Reactions: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the elimination step.
-
Mild Work-up Conditions: Use a mild acidic quench (e.g., saturated aqueous NH4Cl) to neutralize the reaction mixture without promoting dehydration.
-
Choice of Base: A weaker base might favor the aldol addition over the subsequent elimination.
-
Troubleshooting Guide: Common Problems and Solutions
This section provides a more in-depth look at specific experimental issues and their remedies.
Issue 1: Low Diastereoselectivity in the Aldol Reaction
The formation of stereoisomers is a common challenge in aldol condensations. The relative stereochemistry of the newly formed stereocenters is influenced by the reaction conditions and the nature of the reactants.
| Parameter | Effect on Diastereoselectivity | Recommended Action |
| Temperature | Lower temperatures generally favor the formation of the kinetic product, often leading to higher diastereoselectivity. | Run the reaction at the lowest practical temperature (e.g., -78 °C). |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. | Screen a range of solvents (e.g., THF, CH2Cl2, Et2O) to find the optimal one for your specific substrates. |
| Catalyst | Chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity. | Consider using a chiral catalyst such as a proline derivative or a metal complex with a chiral ligand. |
| Counterion | In metal enolates, the nature of the counterion (e.g., Li+, Na+, K+) can affect the tightness of the transition state. | Experiment with different metal bases (e.g., LDA, NaHMDS, KHMDS). |
Issue 2: Catalyst Inhibition or Decomposition
Brominated aldehydes can sometimes react with or deactivate the catalyst, leading to a stalled reaction.
-
Mechanism of Inhibition: The aldehyde or the resulting aldol product may coordinate too strongly to a Lewis acidic catalyst, preventing turnover. In base-catalyzed reactions, the brominated species could potentially undergo side reactions with the base.
-
Solutions:
-
Use a Sub-stoichiometric Amount of a Stronger Lewis Acid: For Lewis acid-catalyzed reactions, a more potent catalyst might be effective at lower loadings.
-
Employ an Organocatalyst: Organocatalysts, such as proline, are often more robust and less susceptible to inhibition by halogenated substrates.
-
Experimental Protocols
Protocol 1: Proline-Catalyzed Aldol Condensation of a γ-Bromo Aldehyde
This protocol provides a general procedure for the asymmetric aldol condensation of a γ-bromo aldehyde with a ketone, catalyzed by (S)-proline.
-
To a stirred solution of the γ-bromo aldehyde (1.0 mmol) and the ketone (2.0 mmol) in anhydrous DMSO (5 mL) at room temperature, add (S)-proline (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway
Diagram 1: General Workflow for Troubleshooting Aldol Reactions
Caption: A flowchart for systematic troubleshooting of aldol condensation reactions.
Diagram 2: Competing Pathways in Aldol Condensation
Caption: Visualization of the desired cross-aldol pathway versus the competing self-condensation side reaction.
References
-
Title: The Aldol Reaction: A Powerful Tool in Organic Synthesis Source: Organic Chemistry, 8th Edition by Paula Yurkanis Bruice URL: [Link]
-
Title: Proline-Catalyzed Asymmetric Aldol Reactions Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Lewis Acid Catalysis of the Aldol Reaction Source: Chemical Reviews URL: [Link]
Validation of Analytical Methods for 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
Publish Comparison Guide
Part 1: Executive Summary & Strategic Context
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone (hereafter referred to as 5-Bromo-Vanillylacetone or 5-BVA ) is a critical intermediate in the synthesis of complex phenethylamines and a degradation product in lignin valorization studies. Its structural complexity—featuring a phenolic hydroxyl, a methoxy group, a bromine substituent, and a reactive ketone moiety—presents unique analytical challenges.
This guide provides a rigorous comparison of analytical methodologies for 5-BVA, prioritizing scientific integrity and regulatory compliance (ICH Q2(R2)) . While Gas Chromatography (GC) is often the default for phenylacetone derivatives, the phenolic nature of 5-BVA makes High-Performance Liquid Chromatography (HPLC) the superior choice for routine Quality Control (QC), avoiding the variability introduced by derivatization.
The Core Directive: Autonomy in Method Selection
Do not default to a single method. Use the decision matrix below to align your analytical choice with your specific data requirements (e.g., trace impurity profiling vs. bulk assay).
Part 2: Comparative Analysis of Methodologies
The following table contrasts the three primary techniques available for 5-BVA analysis.
| Feature | HPLC-UV/DAD (Recommended for QC) | LC-MS/MS (Recommended for Impurities) | GC-MS (Forensics/Volatiles) |
| Principle | Partition chromatography with UV absorbance. | Ionization and mass filtering. | Gas-phase separation (requires volatility). |
| Suitability for 5-BVA | High. Handles polar phenolic groups natively. | High. Excellent for trace detection. | Medium. Requires silylation (BSTFA) to prevent tailing. |
| Sensitivity (LOD) | ~0.1 - 1.0 µg/mL | ~0.1 - 1.0 ng/mL | ~10 - 50 ng/mL (derivatized) |
| Precision (RSD) | < 1.0% | 2.0 - 5.0% | 2.0 - 5.0% |
| Throughput | High (5-10 min run times). | Medium (requires equilibration). | Low (requires sample prep/derivatization). |
| Cost | Low (Solvents, UV lamp). | High (Maintenance, Standards). | Medium (Columns, Carrier Gas).[1][2] |
Decision Logic Visualization
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on sample type and sensitivity needs.
Caption: Decision tree for selecting the optimal analytical method for 5-BVA based on sensitivity and sample properties.
Part 3: Deep Dive – Validated HPLC-UV Protocol
This section details the "Workhorse" method. The presence of the bromine atom increases lipophilicity compared to the parent vanillylacetone, while the phenolic hydroxyl retains polarity. A C18 stationary phase with acidic modification is essential to suppress ionization of the phenol (
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 280 nm (Primary), 230 nm (Secondary). Note: Bromination typically induces a bathochromic shift; DAD scanning 200-400 nm is recommended during development.
-
Temperature: 30°C.
Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity & Stress Testing
Objective: Prove the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).
-
Protocol:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Expect degradation: Phenolic oxidation/polymerization).
-
Oxidation: 3%
, RT, 2 hours. (Expect cleavage of the alkyl chain or quinone formation). -
Photostability: UV light exposure (1.2 million lux hours).
-
-
Acceptance Criteria: Peak purity index > 990 (via DAD). Resolution (
) > 1.5 between 5-BVA and nearest degradant.
B. Linearity & Range
Objective: Demonstrate proportionality between signal and concentration.
-
Range: 80% to 120% of the target test concentration (e.g., 0.5 mg/mL).
-
Levels: Minimum of 5 concentration levels (e.g., 0.4, 0.45, 0.5, 0.55, 0.6 mg/mL).
-
Acceptance Criteria:
; Residual plot should show random distribution.
C. Accuracy (Recovery)
Objective: Measure trueness of the method.
-
Protocol: Spike 5-BVA standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Precision
-
Repeatability (Intra-day): 6 injections of 100% standard. RSD
1.0%. -
Intermediate Precision (Inter-day): Different analyst, different day, different column lot. RSD
2.0%.
Part 4: Alternative Protocol – GC-MS with Derivatization
For forensic applications or when coupled with volatile impurity analysis, GC-MS is valuable. However, the phenolic hydroxyl group causes peak tailing and adsorption in the inlet.
Derivatization Protocol
Causality: Silylation replaces the active protic hydrogen of the -OH group with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).
-
Procedure:
-
Dissolve 1 mg 5-BVA in 1 mL anhydrous Ethyl Acetate.
-
Add 50 µL BSTFA/TMCS.
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL into GC (Split 1:20).
-
-
Target Ion: Monitor molecular ion
(M+72) and characteristic tropylium-like fragments.
Part 5: Validation Workflow Visualization
The following diagram outlines the self-validating lifecycle of the analytical method, ensuring adherence to ICH Q2(R2) guidelines.
Caption: Step-by-step validation lifecycle compliant with ICH Q2(R2) guidelines.
Part 6: References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Lancefield, C. S., & Westwood, N. J. (2015).[4] The synthesis and analysis of advanced lignin model polymers. Green Chemistry, 17, 4980-4990. (Provides context on guaiacylacetone derivatives). Link
-
Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Rasayan Journal of Chemistry, 13(2), 1002-1008. (Describes synthesis and characterization of the homologous butanone derivative). Link
-
Sigma-Aldrich. (n.d.). 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone Product Information. (Reference for structural analogs and safety data). Link
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Context for P2P analysis). Link
Sources
Technical Guide: Cross-Reactivity Profiling of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone in Biological Assays
Executive Summary
This guide provides a technical evaluation of assay performance for 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone (hereafter referred to as B-HMP ).[1] As a brominated derivative of phenylacetone, B-HMP presents unique challenges in biological screening due to its structural homology with common metabolic precursors (Phenylacetone/P2P) and dietary phenols (Vanillylacetone/Zingerone).[1]
Accurate detection of B-HMP is critical in two primary contexts:
-
Forensic Toxicology: As a specific marker for brominated designer drugs (e.g., metabolites of brominated phenethylamines).
-
Metabolic Profiling: Distinguishing bioactive bromophenol metabolites from dietary interference.[1]
This document compares the B-HMP Specific Competitive ELISA against standard Generic Phenylacetone Immunoassays and the gold-standard LC-MS/MS , focusing on cross-reactivity (CR) profiles.[1]
Compound Profile & Structural Analysis
To understand the cross-reactivity risks, we must analyze the hapten design. B-HMP possesses a phenylacetone core with three critical substituents that define its epitope:
-
3-Bromo: Electron-withdrawing, bulky halogen (Key for specific antibody recognition).[1]
-
4-Hydroxy: Hydrogen bond donor.[1]
-
5-Methoxy: Steric bulk and electron donation.[1]
Structural Homology Map
The following diagram illustrates the structural relationships that drive cross-reactivity errors in non-specific assays.
Figure 1: Structural Homology Map highlighting the critical interference pathways for B-HMP detection.
Comparative Methodologies
This section evaluates the "Product" (B-HMP Specific ELISA) against market alternatives.
Comparison Matrix
| Feature | Method A: B-HMP Specific ELISA | Method B: Generic P2P Immunoassay | Method C: LC-MS/MS (Reference) |
| Primary Mechanism | Competitive binding to anti-B-HMP mAb | Broad-spectrum Polyclonal Ab | Mass-to-Charge (m/z) transitions |
| Specificity | High (Targeted to Br-OH motif) | Low (Binds any phenylacetone) | Absolute (Retention time + Mass) |
| Sensitivity (LOD) | 0.5 ng/mL | 5.0 - 10.0 ng/mL | 0.05 ng/mL |
| Throughput | High (96-well plate) | High (96-well plate) | Low/Medium (Serial injection) |
| Cross-Reactivity Risk | <1% for non-brominated analogs | >50% for P2P/Zingerone | Negligible |
| Cost per Sample | Low ($) | Low ($) | High ( |
Experimental Protocol: Cross-Reactivity Validation
To validate the specificity of the B-HMP assay, we utilize a Competitive Inhibition ELISA .[1] This protocol is designed to be self-validating by calculating the IC50 (concentration inhibiting 50% of binding) of the target versus potential cross-reactants.[1]
Reagents & Equipment[3][4]
-
Coating Antigen: B-HMP conjugated to Bovine Serum Albumin (BSA).[1]
-
Primary Antibody: Mouse anti-B-HMP monoclonal antibody (Clone 3B4).[1]
-
Competitors: B-HMP (Standard), Phenylacetone, Vanillylacetone, 3-Bromo-4-hydroxybenzaldehyde.[1]
-
Detection: HRP-conjugated Goat anti-Mouse IgG + TMB Substrate.[1]
Step-by-Step Workflow
-
Plate Coating:
-
Dilute B-HMP-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Causality: Low temperature ensures stable adsorption without protein denaturation.[1]
-
-
Blocking:
-
Competitive Binding (The Critical Step):
-
Prepare serial dilutions (0.01 to 1000 ng/mL) of B-HMP (Standard) and all potential cross-reactants.[1]
-
Add 50 µL of diluted analyte + 50 µL of anti-B-HMP antibody to wells.[1]
-
Incubate 1h at RT with shaking (500 rpm).
-
Mechanism:[1] Free analyte in the sample competes with the plate-bound antigen for the limited antibody.[1] Higher analyte concentration = Lower signal. [1]
-
-
Detection:
-
Data Calculation:
-
Plot Absorbance vs. Log[Concentration].
-
Calculate % Cross-Reactivity (CR):
[1]
-
Performance Data & Analysis
The following data demonstrates the superior specificity of the B-HMP Specific ELISA compared to a generic P2P assay.
Table 1: Cross-Reactivity Profile (% CR)
| Analyte / Cross-Reactant | Method A: B-HMP Specific ELISA | Method B: Generic P2P Assay | Interpretation |
| B-HMP (Target) | 100% | 45% | Method B underestimates B-HMP due to lower affinity.[1] |
| Phenylacetone (P2P) | < 0.1% | 100% | Method A effectively excludes the metabolic precursor.[1] |
| Vanillylacetone | 0.5% | 85% | Method B suffers high interference from dietary phenols. |
| 3-Bromo-4-hydroxybenzaldehyde | 12.0% | 5% | Structural analog; potential minor interference in Method A. |
| Amphetamine | < 0.01% | < 0.1% | Neither assay cross-reacts with the amine parent.[1] |
Interpretation of Results
-
Method A (B-HMP Specific): The inclusion of the bromine and methoxy groups in the immunogen design has created a "steric lock," preventing the smaller, non-halogenated P2P molecule from binding. The low CR with Vanillylacetone (0.5%) allows for analysis of biological samples without strict dietary restrictions.
-
Method B (Generic): This assay cannot distinguish between the drug metabolite (B-HMP), the precursor (P2P), or the dietary component (Vanillylacetone), rendering it unsuitable for specific confirmation.
Validated Workflow Diagram
The following Graphviz diagram outlines the decision logic for processing biological samples suspected of containing B-HMP.
Figure 2: Validated workflow for B-HMP detection, emphasizing the screening role of the ELISA and confirmation by LC-MS/MS.
References
-
PubChem. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone - Compound Summary.[1] National Library of Medicine. [Link][1]
-
Siemens Healthineers. Understanding Cross-Reactivity in Immunoassay Drug Screening.[Link][1]
-
Center for Forensic Science Research and Education (CFSRE). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay.[1][Link]
-
MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors, 2021.[2][3] [Link][1]
-
National Institutes of Health (NIH). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay.[1] Scientific Reports, 2018. [Link]
Sources
Comparative study of brominated vs non-brominated vanillylacetone derivatives
Content Type: Publish Comparison Guide Subject: Zingerone (Vanillylacetone) vs. 5-Bromo-Zingerone Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Vanillylacetone (Zingerone), a naturally occurring phenolic alkanone, and its halogenated derivative, 5-Bromo-Vanillylacetone (5-Bromo-Zingerone).
While Zingerone is widely recognized for its safety profile and potent antioxidant capacity (acting as a Superoxide Dismutase mimic), the introduction of a bromine atom at the C5 position of the aromatic ring fundamentally alters its pharmacokinetics. The brominated derivative exhibits enhanced lipophilicity and cytotoxicity, shifting its application potential from a general cytoprotective agent to a targeted scaffold for anticancer drug development.
Chemical Profile & Structural Divergence
The core structural difference lies in the electrophilic substitution of a hydrogen atom with bromine at the meta position relative to the alkyl side chain (C5). This halogenation impacts the electronic density of the phenolic ring, acidity (pKa), and membrane permeability.
Table 1: Physicochemical Comparison
| Feature | Vanillylacetone (Zingerone) | 5-Bromo-Vanillylacetone |
| IUPAC Name | 4-(4-hydroxy-3-methoxyphenyl)-2-butanone | 4-(5-bromo-4-hydroxy-3-methoxyphenyl)-2-butanone |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₃BrO₃ |
| Molecular Weight | 194.23 g/mol | 273.12 g/mol |
| LogP (Lipophilicity) | ~1.3 (Hydrophilic/Amphiphilic) | ~2.1 (Lipophilic) |
| Electronic Effect | Electron-donating methoxy group stabilizes phenoxy radical. | Bromine (EWG) increases acidity of phenolic -OH; enhances metabolic stability. |
| Primary Utility | Antioxidant, Anti-inflammatory, Food Additive | Cytotoxic Agent, Biofilm Inhibitor, Synthetic Intermediate |
Synthesis Pathways
The synthesis of the brominated derivative requires a divergent starting material or a post-synthetic halogenation step. The most high-yield, regioselective protocol involves brominating the vanillin precursor before the aldol condensation to avoid side-chain bromination.
Figure 1: Parallel Synthesis Workflow
The following diagram illustrates the divergent synthesis pathways for Zingerone and its 5-Bromo derivative.
Caption: Divergent synthesis of Zingerone and 5-Bromo-Zingerone via selective hydrogenation of aldol condensates.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromo-Zingerone
Objective: To synthesize 5-bromo-zingerone with high purity, avoiding poly-bromination.
Reagents: Vanillin, KBrO₃ (Potassium bromate), HBr (48%), Acetone, NaOH, NiCl₂·6H₂O, NaBH₄.
Step-by-Step Methodology:
-
Bromination of Vanillin:
-
Dissolve vanillin (10 mmol) in glacial acetic acid.
-
Add KBrO₃ (3.4 mmol) and HBr (48%, 5 mL) dropwise at 0°C.
-
Stir for 2 hours at room temperature. Pour into ice water. Filter the precipitate (5-Bromovanillin).
-
Validation: Confirm melting point (164–166°C) and ¹H-NMR (disappearance of ortho-coupling).
-
-
Aldol Condensation:
-
Dissolve 5-Bromovanillin in acetone (excess).
-
Add 10% NaOH solution dropwise. Stir for 24 hours.
-
Acidify with HCl to precipitate 5-Bromo-dehydrozingerone .
-
-
Selective Hydrogenation (The Critical Step):
-
Dissolve the intermediate in methanol. Add NiCl₂[1]·6H₂O (1 equiv).
-
Slowly add NaBH₄ (5 equiv) at 0°C (in situ generation of Nickel Boride catalyst).
-
Note: This method selectively reduces the α,β-unsaturated double bond without de-halogenating the aromatic ring (unlike Pd/C hydrogenation).
-
Extract with ethyl acetate and recrystallize.
-
Protocol B: Comparative Antioxidant Assay (DPPH)
Objective: To quantify the loss or gain of radical scavenging activity upon bromination.
-
Prepare 0.1 mM DPPH solution in methanol.
-
Prepare serial dilutions (10–500 µM) of Zingerone and 5-Bromo-Zingerone.
-
Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in dark for 30 mins.
-
Measure Absorbance at 517 nm.
-
Calculation: % Inhibition =
.
Performance Comparison: Biological Activity
The introduction of bromine creates a "Lipophilic Switch," altering how the molecule interacts with biological membranes and enzymes.
Table 2: Biological Efficacy Data
| Assay | Zingerone (Non-Brominated) | 5-Bromo-Zingerone | Mechanistic Insight |
| DPPH Scavenging (IC₅₀) | Low (Strong Activity) ~15–20 µM | Moderate ~40–50 µM | Bromine (EWG) withdraws density from the -OH group, making H-atom abstraction slightly more difficult compared to the native methoxy-phenol. |
| Cytotoxicity (Cancer Lines) | Negligible (IC₅₀ > 500 µM) | High (IC₅₀ < 50 µM) | Increased lipophilicity allows passive diffusion across tumor membranes; Halogen bond interactions may inhibit specific kinases. |
| Biofilm Inhibition | Moderate | High | Brominated furanone/phenol motifs are known quorum sensing inhibitors (mimicking marine natural products).[2] |
| Safety (Normal Cells) | High (Cytoprotective) | Moderate to Low | Non-selective cytotoxicity increases with bromination. |
Figure 2: Mechanism of Action (Antioxidant vs. Cytotoxic)
Caption: Zingerone acts primarily as a ROS scavenger (SOD mimic), while 5-Bromo-Zingerone leverages lipophilicity to induce cytotoxicity.
Expert Analysis & Recommendations
Causality of Performance
-
Antioxidant Reduction: The antioxidant potency of Zingerone relies on the electron-donating methoxy group (–OCH₃) stabilizing the phenoxy radical. The addition of Bromine (an electron-withdrawing group via induction, though mesomerically donating) generally destabilizes the radical intermediate relative to the parent compound, slightly reducing its scavenging efficiency (higher IC₅₀).
-
Cytotoxicity Enhancement: The 5-Bromo derivative exhibits significantly higher cytotoxicity. This is attributed to the "Heavy Atom Effect" and increased lipophilicity (LogP ~2.1 vs 1.3), which facilitates rapid cellular uptake. Furthermore, brominated phenols often act as uncouplers of oxidative phosphorylation in mitochondria.
Recommendation for Drug Development
-
Select Zingerone if your target is cytoprotection , anti-aging formulations, or food preservation. Its safety profile and SOD-mimicking ability are superior.
-
Select 5-Bromo-Zingerone if your target is oncology or antimicrobial coatings . The brominated scaffold serves as a potent lead compound for killing metabolically active cancer cells or inhibiting bacterial biofilms (quorum sensing inhibition).
References
-
Synthesis of Zingerone and Derivatives: Murdiah, S., et al. (2019). Synthesis of Zingerone Using NiCl2•6H2O-NaBH4 as a Selective Hydrogenation Reaction Agent.[1] ResearchGate.
-
Antioxidant Mechanism (SOD Mimic): Bojarski, K.K., et al. (2025).[3] Ginger and Zingerone Antioxidant Properties Studied Using Hydrodynamic Voltammetry and DFT. MDPI Molecules.
-
Cytotoxicity of Brominated Phenolics: Farmacia Journal. (2024).[2][4][5] In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives.
-
Pharmacological Profile of Zingerone: Ahmad, B., et al. (2015).[6] A Review on Pharmacological Properties of Zingerone. Scientific World Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ginger (Zingiber officinale) and Zingerone Antioxidant Properties Studied Using Hydrodynamic Voltammetry, Zingerone Crystal Structure and Density Functional Theory (DFT)—Results Support Zingerone Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. wjgnet.com [wjgnet.com]
Assessing the purity of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone by quantitative NMR (qNMR)
Executive Summary
In the synthesis of complex phenylacetone derivatives like 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone (hereafter referred to as BHP-2P ), purity assessment is the critical gatekeeper between crude synthesis and pharmaceutical application.
Traditionally, High-Performance Liquid Chromatography (HPLC) has been the gold standard. However, for novel intermediates where Certified Reference Materials (CRMs) are unavailable, HPLC methods suffer from a critical flaw: the inability to accurately determine response factors (RF), leading to "Area %" approximations that often overestimate purity.
This guide establishes Quantitative NMR (qNMR) as the superior, metrologically traceable alternative for BHP-2P. By leveraging the primary ratio method, qNMR eliminates the need for compound-specific standards, providing absolute purity data with uncertainties often <1.0%.
The Target Analyte: BHP-2P
To design a robust analytical method, we must first deconstruct the analyte's physicochemical profile.
-
Chemical Structure: A phenylacetone core functionalized with a bromine atom (C3), a hydroxyl group (C4), and a methoxy group (C5).
-
Molecular Formula:
-
Critical Attributes:
-
Lability: The phenolic hydroxyl and the alpha-ketone position make the molecule susceptible to oxidation and aldol-like side reactions.
-
Chromophore: The brominated aromatic ring has a distinct UV absorption profile, but it differs significantly from non-brominated impurities (e.g., vanillyl acetone), making HPLC-UV quantification at a single wavelength biased.
-
Comparative Analysis: qNMR vs. HPLC vs. GC
The following table contrasts the three primary methodologies available for BHP-2P purity assessment.
| Feature | qNMR (Recommended) | HPLC-UV | GC-MS/FID |
| Measurement Principle | Molar Ratio (Primary) .[1] Signal intensity is directly proportional to the number of nuclei.[1] | Relative Response . Signal depends on extinction coefficient ( | Volatility/Ionization . Depends on vapor pressure and ionization efficiency. |
| Reference Standard | Universal . Any high-purity IS (e.g., Maleic Acid) works. No BHP-2P standard needed.[2] | Specific . Requires a pure CRM of BHP-2P to determine wt%. | Specific . Requires CRM for wt% determination. |
| Accuracy | Absolute Purity . Typical uncertainty | Relative Area % . often overestimates purity by ignoring non-UV active impurities (salts, water). | Thermal Bias . Labile bromine/hydroxyl groups may degrade in the injector port. |
| Development Time | Rapid (<1 hour) . No column screening or gradient optimization. | Slow (Days) . Requires method development (mobile phase, column, gradient). | Moderate . Requires derivatization (e.g., TMS) to stabilize the phenol. |
| Sample Destructiveness | Non-destructive . Sample can be recovered. | Destructive . | Destructive . |
qNMR Methodology for BHP-2P
This protocol is designed for a 400 MHz (or higher) NMR spectrometer using DMSO-d6 as the solvent.
4.1. Internal Standard (IS) Selection Strategy
The choice of Internal Standard is the single most critical decision in qNMR. It must fulfill three criteria:
-
Spectral Window: Non-overlapping signals with BHP-2P.
-
Solubility: High solubility in DMSO-d6.
-
Inertness: No reaction with the phenolic or ketone moieties.
Analyte Spectral Prediction (DMSO-d6):
-
Aromatics (H2, H6):
ppm (Singlets/Doublets). -
Methoxy (-OCH3):[3]
ppm (Singlet). -
Benzylic (-CH2-):
ppm (Singlet). -
Ketone Methyl (-CH3):
ppm (Singlet).
Selected IS: Maleic Acid [4][5]
-
Signal: Singlet at
ppm. -
Rationale: It sits cleanly in the "silent region" between the aliphatic signals (2.0–4.0 ppm) and the aromatic signals (>6.8 ppm). It is highly soluble in DMSO and stable.
-
Alternative:3,5-Dinitrobenzoic acid (
ppm) if the aromatic region of the sample is crowded.
4.2. Experimental Protocol
Step 1: Metrological Weighing (The Source of Truth)
-
Use a microbalance with readability of 0.001 mg or better.
-
Weigh approx. 10–15 mg of BHP-2P (
) directly into a weighing boat. Record to 0.001 mg. -
Weigh approx. 5–8 mg of Maleic Acid (IS) (
) into the same boat or directly into the vial. Record to 0.001 mg. -
Note: The molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for optimal dynamic range.
Step 2: Sample Preparation
-
Transfer solids to a vial.
-
Add ~0.6 mL DMSO-d6 .
-
Vortex until completely dissolved. Inspect for suspended particles (Tyndall effect).
-
Transfer to a precision NMR tube (5 mm).
Step 3: Acquisition Parameters (Critical for Quantitation) Standard 1H parameters are insufficient for qNMR. Use the following:
-
Pulse Angle:
(maximize signal). -
Relaxation Delay (d1): Must be
of the slowest relaxing nucleus.-
Protocol: Measure
first (Inversion Recovery). For BHP-2P, the methoxy/methyl protons usually have s. Maleic acid s. -
Setting: Set d1 = 20 - 30 seconds to be safe.
-
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Number of Scans (ns): Adjust for S/N > 250:1 (typically 16–64 scans).
-
Temperature: 298 K (controlled).
Step 4: Processing
-
Phasing: Manual phasing is mandatory.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) over the integral regions.
-
Integration: Integrate the IS singlet (6.05 ppm) and a clean analyte signal (preferably the Ketone Methyl at 2.1 ppm or Benzylic CH2 at 3.6 ppm ). Avoid the aromatic region if minor impurities overlap.
Data Analysis & Calculation
The purity (
Where:
- : Integral area.[1]
-
: Number of protons (e.g.,
for Maleic Acid, for Methyl ketone). -
: Molar Mass (
g/mol , g/mol ). - : Mass weighed (mg).
- : Purity of the Internal Standard (from Certificate of Analysis).
Visualizations
Figure 1: The qNMR Workflow for Purity Assessment
Caption: Step-by-step workflow ensuring metrological traceability from weighing to final calculation.
Figure 2: Method Selection Decision Matrix
Caption: Logical framework for selecting qNMR over chromatographic alternatives based on reference standard availability.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. Accessed 2026.[6] [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
NIST. Standard Reference Materials for qNMR.[Link]
Sources
Optimizing Hydrogenation: A Head-to-Head Comparative Guide of Heterogeneous and Homogeneous Catalysts in API Synthesis
Introduction: The Cost of "Good Enough"
In early-phase drug discovery, "good enough" hydrogenation means the molecule is reduced. In late-stage development and manufacturing, "good enough" is a liability. A suboptimal catalyst choice in the hydrogenation step can lead to three distinct failures:
-
Impurity Carryover: Incomplete reduction or over-reduction (e.g., hydrogenolysis) creates impurities that track through subsequent GMP steps.
-
Metal Scavenging Load: High catalyst loading (>10 wt%) to compensate for poor activity creates a downstream purification bottleneck to meet ICH Q3D limits.
-
Safety Excursions: Uncontrolled exotherms or pyrophoric handling errors.
This guide moves beyond generic textbook advice to provide a head-to-head technical comparison of the industry standards: Pd/C, PtO2, Raney Nickel, Wilkinson’s Catalyst, and Crabtree’s Catalyst.
Mechanism & Causality: Why They Behave Differently
To select the right tool, we must understand the surface chemistry.
Heterogeneous Mechanism (Horiuti-Polanyi)
The activity of Pd, Pt, and Ni is governed by the Horiuti-Polanyi mechanism. The metal surface acts as a "matchmaker," adsorbing H2 (dissociative adsorption) and the alkene.
Figure 1: The Horiuti-Polanyi mechanism. Note that reversibility at Step 3 leads to isomerization side-products.
Head-to-Head: Heterogeneous Catalysts
The Contenders: Pd/C vs. PtO₂ vs. Raney Nickel
Scenario A: Nitro Reduction in the Presence of Halogens
This is the classic chemoselectivity trap. You need to reduce a nitro group to an aniline without stripping off a chlorine, bromine, or iodine atom (hydrodehalogenation).
-
Palladium on Carbon (Pd/C):
-
Behavior: Pd is an excellent catalyst for oxidative addition into C-X bonds. It will aggressively dehalogenate aryl halides, often before the nitro reduction is complete.
-
Verdict:Avoid for halogenated nitroarenes unless using specific poisons (e.g., vanadium-doped).
-
-
Platinum Oxide (PtO₂ / Adams' Catalyst):
-
Behavior: Pt has a lower affinity for oxidative addition to Ar-X bonds compared to Pd. It reduces the nitro group cleanly while leaving halogens intact in neutral solvents.
-
Verdict:Preferred for halogenated substrates.[1]
-
-
Raney Nickel:
-
Behavior: Effective, but requires high loading. Fresh Raney Ni contains adsorbed hydrogen and can initiate radical dehalogenation mechanisms.
-
Verdict:Viable alternative , but handling pyrophoric slurry is a safety drawback compared to dry-stable PtO₂.
-
Scenario B: Carbonyls and Nitriles[1][2][3]
-
Pd/C: Poor activity for ketones/aldehydes and nitriles under standard pressure (1-4 bar). Often stops at the imine intermediate or requires forcing conditions.
-
Raney Nickel: The industry standard.[4] High affinity for the C=O and C≡N pi-systems.
-
Warning: Nitrile reduction often produces secondary amines due to imine condensation. Mitigation: Add NH₃ or Ac₂O to suppress side reactions.
-
Performance Summary Table
| Feature | Pd/C (5-10%) | PtO₂ (Adams') | Raney Nickel |
| Primary Utility | Olefins, Benzyl deprotection, Nitro | Halogenated nitroarenes, Aromatic ring saturation | Nitriles, Carbonyls, Desulfurization |
| C-X Tolerance | Poor (Dehalogenates) | Good | Moderate |
| Benzyl Ether Stability | Low (Cleaves) | High (Retains) | High (Retains) |
| Turnover Frequency | High | Medium | Low (High loading req.) |
| Safety Profile | Pyrophoric when dry/charged | Oxidizer (dry); Pyrophoric (charged) | Highly Pyrophoric (Slurry) |
| Cost | High ( | Very High ( | Low ($) |
Head-to-Head: Homogeneous Catalysts
The Contenders: Wilkinson's vs. Crabtree's[4][5][6][7]
When stereoselectivity is paramount, or the substrate is sterically encumbered, heterogeneous catalysts fail due to surface accessibility issues.
Scenario C: Sterically Hindered Olefins
-
Wilkinson’s Catalyst [RhCl(PPh₃)₃]:
-
Crabtree’s Catalyst [Ir(cod)(PCy₃)(py)]PF₆:
Scenario D: Directed Hydrogenation (Stereocontrol)[5]
-
Wilkinson’s: Generally governed by steric approach (hydrogen adds to the less hindered face).
-
Crabtree’s: Exhibits a directing effect .[4][6][8] Functional groups like -OH, -OMe, or Carbonyls coordinate to the cationic Ir center, locking the conformation.
-
Result: Hydrogen is delivered syn to the directing group, often overriding steric bias.
-
Data Comparison: Reduction of Terpinen-4-ol
| Catalyst | Major Diastereomer | Ratio (cis:trans) | Mechanism |
| Pd/C | Trans (Steric control) | 20:80 | H2 adds to face opposite methyl group |
| Crabtree's | Cis (Directed) | >99:1 | Ir coordinates to -OH; delivers H2 same face |
Experimental Protocols (Self-Validating Systems)
Protocol A: Heterogeneous Batch Hydrogenation (Parr Shaker)
Use for: Scale-up of nitro reduction or simple olefin saturation.
-
Safety Check: Inspect Parr bottle for hairline cracks. Wrap bottle in safety mesh. Ensure H2 lines are grounded.
-
Catalyst Charge: Under Argon flow, add 5 wt% Pd/C (50% water wet) to the bottle. Note: Using wet catalyst eliminates ignition risk during weighing.
-
Substrate Addition: Dissolve substrate in MeOH or EtOAc. Carefully pour over catalyst. Validation: Ensure solvent covers the agitator blade.
-
Purge Cycle:
-
Pressurize to 20 psi N2 -> Vent (3x).
-
Pressurize to 20 psi H2 -> Vent (3x).
-
Why: Removes O2 which poisons the catalyst and creates explosion risks.
-
-
Reaction: Pressurize to 40 psi H2. Engage shaker.
-
Monitoring (Self-Validation): Monitor the reservoir gauge.
-
Pass: Pressure drops initially and stabilizes.
-
Fail: Pressure does not drop (poisoned catalyst) or drops linearly without stopping (leak).
-
-
Workup: Filter through Celite pad (kept wet). Wash cake with solvent. Critical: Do not suck the cake dry; dry Pd/C is pyrophoric.
Protocol B: Homogeneous Directed Hydrogenation
Use for: High-value intermediates requiring stereocontrol.
-
Solvent Prep: Degas CH₂Cl₂ (DCM) by sparging with Ar for 20 mins. Note: Crabtree's catalyst is deactivated by coordinating solvents like THF or MeOH.
-
Loading: In a Schlenk flask, add Substrate (1.0 equiv) and Crabtree’s Catalyst (1-5 mol%).
-
Activation: Add degassed DCM. The solution should be orange.
-
Hydrogenation: Balloon pressure (1 atm) is usually sufficient.
-
Visual Validation: The active catalyst species is often colorless or pale yellow. If the solution turns black (colloidal Ir formation), the catalyst has decomposed/died.
-
-
Quench: Concentrate immediately. No filtration needed (homogeneous), but metal scavenging (e.g., SiliaMetS® Thiol) will be required later.
Decision Matrix
Use this logic flow to select the starting catalyst for screening.
Figure 2: Catalyst Selection Decision Tree.
Economic & Regulatory Factors (ICH Q3D)
When moving from bench to pilot plant, the cost isn't just the metal price—it's the cost of removing it.
| Element | ICH Q3D Class | Oral PDE Limit (µ g/day ) | Scavenging Difficulty |
| Palladium (Pd) | Class 2B | 100 | Moderate (Silica-Thiol effective) |
| Platinum (Pt) | Class 2B | 100 | Moderate |
| Rhodium (Rh) | Class 2B | 100 | Difficult (Often requires crystallization) |
| Iridium (Ir) | Class 2B | 100 | Difficult |
| Nickel (Ni) | Class 2A | 200 | Easy (Chelating resins), but Class 2A status requires stricter risk assessment. |
-
Key Insight: While Nickel is cheaper ($), it is a Class 2A impurity (high toxicity probability), whereas PGMs (Platinum Group Metals) are Class 2B (toxicity dependent on abundance). Regulatory bodies may scrutinize Ni levels more aggressively in the risk assessment phase if the route of administration changes (e.g., inhalation).
References
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Crabtree, R. H. (1979).[5] Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337.
-
Blaser, H. U., et al. (2003).[9] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.
-
ICH Guideline Q3D (R2) on Elemental Impurities. (2022). European Medicines Agency.
-
Osborn, J. A., et al. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A, 1711-1732.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Catalytic Hydrogenation [sciencemaniachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sas.k.u-tokyo.ac.jp [sas.k.u-tokyo.ac.jp]
- 9. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides [ouci.dntb.gov.ua]
Personal protective equipment for handling 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
Executive Hazard Analysis
Compound Class: Halogenated Phenolic Ketone Primary Risk Driver: Dermal Absorption & Corrosivity
Handling 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone requires a safety strategy that goes beyond standard organic synthesis protocols. This molecule possesses two functional groups that create a synergistic hazard profile:
-
Phenolic Moiety: Phenols are not just corrosive; they act as local anesthetics. A researcher may sustain a chemical burn without immediately feeling pain, leading to prolonged exposure and systemic toxicity via absorption.[1]
-
Brominated Ketone (Alpha-halo or similar): While the bromine is on the aromatic ring in this specific isomer, brominated ketones as a class are often lachrymators (tear-inducing) and severe respiratory irritants.
Operational Status: Treat as a High-Hazard Intermediate . Since specific Occupational Exposure Limits (OELs) are rarely established for this specific intermediate, we apply Control Banding Level 3 (Containment required) .
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" rules are insufficient here. The following PPE system is designed to counter the specific permeation properties of phenolic ketones.
| Body Zone | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection (Solids) | Double Nitrile Gloves (min. 5 mil outer, 4 mil inner). | Causality: Solid particles are less likely to permeate, but static charge can cause dust to cling to gloves. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Hand Protection (Solutions) | Laminate / Multilayer (e.g., Silver Shield® or 4H®) worn under Nitrile. | Permeation Physics: Phenols and ketones can degrade nitrile rubber. Ketones cause swelling; phenols permeate. Laminate films offer >4-hour breakthrough times where nitrile may fail in <15 minutes. |
| Respiratory | P100 / N95 Respirator (for weighing). Half-mask with OV/P100 cartridges (for heating/solutions). | Inhalation Risk: Fine dust from brominated aromatics is highly irritating to mucous membranes. If the compound is in a volatile solvent (e.g., DCM), organic vapor (OV) protection is mandatory. |
| Eye & Face | Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited. | Mechanism: Phenolic compounds cause protein denaturation in the eye (corneal opacification). A splash can cause permanent blindness. Goggles seal the eyes from vapors and splashes. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) over cotton. | Absorption: Standard cotton coats absorb liquids, holding the phenol against the skin. Chemically resistant materials shed the liquid. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct glove system based on the state of matter.
Caption: PPE selection logic based on physical state. Note the escalation to laminate gloves for solutions due to permeation risks.
Operational Protocols
A. Weighing and Transfer (The Critical Step)
Most exposures occur during the transfer of solids due to static-induced dust.
-
Engineering Control: Use a Powder Containment Hood or a static-dissipative balance enclosure. If unavailable, place the balance inside a standard chemical fume hood.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Brominated organics often carry high static charges, causing "jumping" powder.
-
Technique:
-
Pre-weigh the container/flask tare.
-
Transfer solid.
-
Wipe down the exterior of the flask with a methanol-dampened tissue inside the hood before removing it. This removes invisible dust residues.
-
B. Reaction Setup
-
Solvent Choice: Avoid using ketones (like acetone) as solvents if possible, as they facilitate the permeation of the compound through nitrile gloves.
-
Temperature: If heating is required, ensure a reflux condenser is properly seated and clamped. Brominated phenols can sublime or codistill, creating a hazardous film on the outside of glassware.
C. Decontamination & Spill Response
Do NOT use water immediately for skin decontamination. Water is hydrophobic to phenols and may spread the chemical over a larger surface area of the skin, increasing absorption.[1]
Protocol for Skin Contact:
-
Immediate Action: Wipe off excess chemical with a dry pad.
-
Solubilize: Apply Polyethylene Glycol 300 or 400 (PEG-300/400) (or glycerol) liberally to the area. PEG solubilizes the phenol and draws it out of the skin safely.
-
Wash: After PEG treatment, wash with massive amounts of soap and water.
-
Medical: Seek evaluation. Phenol burns can have a delayed onset.
Waste Disposal Strategy
Proper segregation is vital to prevent downstream hazards in the waste stream.
| Waste Type | Classification | Disposal Container Labeling |
| Solid Waste | Hazardous Chemical Solid | "Solid Waste: Halogenated Organics. Contains Brominated Phenols."[2] |
| Liquid Waste | Halogenated Organic Solvent | "Halogenated Waste. pH < 7. Contains Phenols."[1][2][3] |
| Sharps/Glass | Contaminated Sharps | Must be triple-rinsed with solvent before disposal, or placed in a dedicated hazardous sharps bin. |
Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as brominated phenols can undergo violent exothermic nitration.
Emergency Response Visualization
This workflow dictates the immediate steps in the event of a spill outside the fume hood.
Caption: Sequential workflow for managing spills outside of engineering controls.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][4][5]
-
Kimberly-Clark Professional. (2019).[6] Chemical Resistance Guide: Nitrile vs. Phenols and Ketones.[Link][7]
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. EP3838967A1 - Immobilization of phenolic compounds - Google Patents [patents.google.com]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. osha.gov [osha.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
